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molecular formula C11H16O3 B3048744 Ethyl 2-oxooctahydropentalene-3a-carboxylate CAS No. 180573-21-1

Ethyl 2-oxooctahydropentalene-3a-carboxylate

Cat. No. B3048744
M. Wt: 196.24 g/mol
InChI Key: HMRSZXZQFBSDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939544B2

Procedure details

Methyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate (2.5 g, 12.8 mmol) in ethanol (25 mL) was purged with nitrogen for about 10 minutes with stirring. Palladium on carbon (0.043 g, 20 mol %) was added and the reaction vessel was purged with nitrogen for about 10 minutes. The flow of nitrogen was stopped and the flask was flushed with hydrogen. The reaction mixture was stirred overnight under an atmosphere of hydrogen. The flask was flushed with nitrogen for about 20 minutes. The reaction mixture was passed through a pad of Celite® and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography (eluting with 25% ethyl acetate/heptane) to afford ethyl 2-oxooctahydropentalene-3a-carboxylate (2.04 g, 10.4 mmol, 81%).
Name
Methyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.043 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:9]=[C:8]2[C:4]([C:10]([O:12][CH3:13])=[O:11])([CH2:5][CH2:6][CH2:7]2)[CH2:3]1.[CH2:14](O)C>[Pd]>[O:1]=[C:2]1[CH2:3][C:4]2([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:8]([CH2:7][CH2:6][CH2:5]2)[CH2:9]1

Inputs

Step One
Name
Methyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate
Quantity
2.5 g
Type
reactant
Smiles
O=C1CC2(CCCC2=C1)C(=O)OC
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.043 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was purged with nitrogen for about 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the flask was flushed with hydrogen
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight under an atmosphere of hydrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen for about 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (eluting with 25% ethyl acetate/heptane)

Outcomes

Product
Name
Type
product
Smiles
O=C1CC2CCCC2(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.4 mmol
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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